Acid Red 362

Description

Structure

2D Structure

3D Structure of Parent

Properties

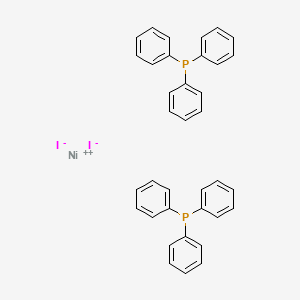

Molecular Formula |

C36H30I2NiP2 |

|---|---|

Molecular Weight |

837.1 g/mol |

IUPAC Name |

nickel(2+);triphenylphosphane;diiodide |

InChI |

InChI=1S/2C18H15P.2HI.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 |

InChI Key |

AKXNPPNNEDIAJL-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni+2].[I-].[I-] |

Origin of Product |

United States |

Foundational & Exploratory

Acid Red 362 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the synthetic dye, Acid Red 362. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound. All quantitative data has been summarized in structured tables, and detailed experimental protocols are provided.

Chemical Identity and Structure

This compound, identified by the CAS Number 61814-58-2 , is a single azo, 1:2 metal complex dye.[1] The Colour Index name for this substance is C.I. This compound.[2] Its molecular structure is based on the diazotization of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid and subsequent coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which is then complexed with chromium in a 1:2 ratio.[1]

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 61814-58-2[1][2] |

| C.I. Name | This compound[2] |

| Molecular Formula | C₁₆H₁₂ClN₄NaO₅S[2][3] |

| Molecular Weight | 430.80 g/mol [2][3] |

| Synonyms | Acid Red M-BR, Acid Red S-BRL, Neutral Red M-BR, Acidol Red M-BR, Desher Red, Dorolan Red MBR[3] |

Physicochemical Properties

This compound is a red powder that is soluble in water and various organic solvents.[1] Its properties make it suitable for dyeing protein fibers like wool and silk.

Table 2: Physicochemical and Dyeing Properties

| Property | Value | Test Method (if specified) |

| Physical Appearance | Dark Red Powder[2] | Visual |

| Solubility in Water | 40 g/L (at 60°C)[4] | Gravimetric |

| Solubility in Organic Solvents | Soluble in ethanol, xylene, DMF[1] | Miscibility Test |

| pH of 1% solution | 8-9 | pH metry |

| Light Fastness | 4-5[2] | ISO 105-B02 |

| Soaping Fastness (Fading) | 3-4[2] | ISO 105-C10 |

| Soaping Fastness (Staining) | 4[2] | ISO 105-C10 |

| Perspiration Fastness (Fading) | 3-4[2] | ISO 105-E04 |

| Perspiration Fastness (Staining) | 3-4[2] | ISO 105-E04 |

| Dry Rubbing Fastness | 4[2] | ISO 105-X12 |

| Wet Rubbing Fastness | 4[2] | ISO 105-X12 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves three main stages: diazotization of the aromatic amine, azo coupling with the pyrazolone (B3327878) derivative, and subsequent metallization with a chromium salt.

3.1.1. Diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

This procedure is based on the general method for diazotizing aromatic amines.

-

Materials: 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, sodium nitrite (B80452) (NaNO₂), concentrated hydrochloric acid (HCl), crushed ice, distilled water.

-

Procedure:

-

Suspend one molar equivalent of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid in a mixture of distilled water and 2.5-3 molar equivalents of concentrated HCl in a beaker.

-

Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of one molar equivalent of sodium nitrite dropwise to the amine suspension. Maintain the temperature below 5°C throughout the addition.

-

Continue stirring for an additional 15-30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution or a fine precipitate.

-

The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

-

3.1.2. Azo Coupling Reaction

-

Materials: Diazonium salt solution from the previous step, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), distilled water.

-

Procedure:

-

Dissolve one molar equivalent of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in a dilute aqueous solution of NaOH or Na₂CO₃.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution to the pyrazolone solution with vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range (pH 8-10) by adding small portions of NaOH or Na₂CO₃ solution as needed.

-

A colored precipitate of the azo dye ligand will form.

-

Continue stirring in the cold for 1-2 hours to ensure the completion of the reaction.

-

Isolate the azo dye ligand by filtration, wash with cold water, and dry.

-

3.1.3. Formation of the 1:2 Chromium Complex

-

Materials: Azo dye ligand, a chromium (III) salt (e.g., chromium (III) sulfate), solvent (e.g., water or a water/glycol mixture).

-

Procedure:

-

Prepare a solution or suspension of two molar equivalents of the azo dye ligand and one molar equivalent of the chromium (III) salt in the chosen solvent.

-

Adjust the pH of the mixture to a suitable range (typically weakly acidic) as specified for the particular complex formation.

-

Heat the reaction mixture, often under pressure, at temperatures above 100°C for several hours.

-

Monitor the reaction for the formation of the metal complex, which is often indicated by a color change.

-

After the reaction is complete, cool the mixture and isolate the this compound dye. Purification may involve precipitation, filtration, and drying.

-

Application in Dyeing of Wool and Silk

This compound is applied to protein fibers from an acidic dyebath.

-

Materials: Wool or silk substrate, this compound dye, acetic acid or formic acid, leveling agent (optional), water.

-

Procedure:

-

Preparation of the Dyebath: Prepare a dyebath with a specific liquor-to-goods ratio (e.g., 20:1). Dissolve the required amount of this compound in hot water and add it to the dyebath.

-

pH Adjustment: Add a suitable acid, such as acetic acid or formic acid, to the dyebath to achieve the desired acidic pH (typically pH 4-6). A leveling agent can also be added at this stage to promote even dye uptake.

-

Dyeing Process: Introduce the wetted wool or silk material into the dyebath at a moderate temperature (e.g., 40°C).

-

Gradually raise the temperature of the dyebath to near boiling (85-95°C) over a period of 30-45 minutes.

-

Maintain this temperature for 45-60 minutes, with occasional gentle agitation to ensure uniform dyeing.

-

Rinsing and Finishing: After the dyeing period, gradually cool the dyebath before removing the material.

-

Rinse the dyed material thoroughly with warm and then cold water until the rinse water is clear.

-

The material can then be hydroextracted and dried.

-

Analytical Methods

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

-

UV-Visible Spectroscopy: An aqueous solution of this compound is expected to exhibit strong absorption in the visible region, characteristic of its red color. For similar red azo dyes, the maximum absorption (λmax) is typically in the range of 500-530 nm.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the sulfonic acid group (around 1040 and 1180 cm⁻¹), the azo group (-N=N-), and the various functional groups on the aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the organic ligand. However, the paramagnetic nature of the Cr³⁺ ion would likely lead to significant broadening of the NMR signals in the final complex, making interpretation challenging.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be a suitable technique for determining the mass of the complex anion.[1] This would confirm the molecular weight of the dye.[1]

Safety and Handling

This compound is an industrial chemical and should be handled with appropriate safety precautions.

-

General Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. If dust is generated, a dust mask is recommended.

-

Toxicology: The acute oral LD50 in rats is reported to be over 2000 mg/kg, indicating low acute toxicity.[4] It is not considered a skin or eye irritant under normal conditions, but prolonged contact may cause irritation.[4]

Applications

The primary application of this compound is in the dyeing of protein and polyamide fibers.

-

Textile Industry: Used for dyeing wool, silk, and nylon, providing a brilliant red shade with good fastness properties.[1]

-

Other Industries: It may also be used in the coloring of leather and in the formulation of water-based inks.

This guide provides a foundational understanding of this compound for scientific and research purposes. For specific applications, it is recommended to consult the manufacturer's technical data sheets and safety data sheets.

References

- 1. Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ice Dyeing with Acid Dye on Wool and Silk Tutorial [dharmatrading.com]

- 4. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

Unveiling the Spectroscopic Signature of Acid Red 362: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of the monoazo acid dye, Acid Red 362 (CAS Number: 61814-58-2). Due to the limited availability of published, peer-reviewed spectral data for this specific compound, this document outlines the theoretically anticipated spectral features based on its chemical structure. Furthermore, it details standardized experimental protocols for acquiring Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, enabling researchers to generate empirical data. A generalized workflow for the spectral analysis of solid dyes is also presented.

Chemical Identity and Structure

This compound is a single azo, 1:2 metal complex dye.[1] Its synthesis involves the diazotization of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid and its subsequent coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This is then converted into a 1:2 chromium complex.[1][2]

-

Chemical Name: C.I. This compound

-

CAS Number: 61814-58-2

-

Solubility: Soluble in water, ethanol, xylene, and DMF.[1][2][4]

Predicted and Expected Spectral Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

Azo dyes are characterized by their strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The extended π-system of conjugated double bonds in the azo structure, including the aromatic rings, leads to electronic transitions (π → π) that absorb light. For a red dye like this compound, the maximum absorption (λmax) is expected in the range of 490-530 nm. Additionally, absorption bands in the UV region (250-350 nm) due to π → π transitions within the benzene (B151609) and pyrazolone (B3327878) ring systems are anticipated.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would provide detailed information about its molecular structure. Due to its complexity as a metal complex, obtaining high-resolution NMR spectra may be challenging. However, the organic ligand itself would be expected to show distinct signals.

Data Presentation

As no experimentally determined quantitative data was found in the conducted research, the following tables are presented as a template for researchers to populate upon experimental analysis.

Table 1: UV-Vis Spectral Data

| Parameter | Value | Solvent |

|---|---|---|

| λmax (Visible) | Data not available | |

| Molar Absorptivity (ε) at λmax | Data not available |

| λmax (UV) | Data not available | |

Table 2: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|

| Data not available | | |

Table 3: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent |

|---|

| Data not available | | | | |

Table 4: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Solvent |

|---|

| Data not available | | |

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data for this compound.

UV-Vis Spectroscopy

This protocol outlines the procedure for determining the absorption maxima of this compound in solution.

Materials:

-

This compound

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

Solvent (e.g., water, ethanol)

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent in a volumetric flask to create a stock solution of known concentration.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Instrument Calibration: Calibrate the spectrophotometer using a blank cuvette containing only the solvent.

-

Spectral Acquisition: Fill a quartz cuvette with the sample solution and place it in the spectrophotometer. Scan a range of wavelengths (e.g., 200-800 nm) to obtain the full absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) in both the visible and UV regions of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of solid this compound using the KBr pellet method.

Materials:

-

This compound

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Background Spectrum: Collect a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for obtaining ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tubes

-

Pipettes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a small vial. Ensure the sample is fully dissolved.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Spectrum Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities of the peaks. Identify the chemical shifts in the ¹³C NMR spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a solid dye such as this compound.

Caption: Generalized workflow for the spectral analysis of a solid dye.

References

Synthesis and Purification of Acid Red 362: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Acid Red 362 (C.I. 18760), a monoazo 1:2 chromium complex dye. The procedures outlined below are compiled from established methodologies for azo dye synthesis and purification, intended for laboratory-scale preparation.

Overview of this compound

This compound is a synthetic dye characterized by its brilliant red color. Structurally, it is a 1:2 chromium complex of a sulfonated monoazo dye. Its molecular formula is C₁₆H₁₂ClN₄NaO₅S, with a molecular weight of 430.80 g/mol . The synthesis involves a three-stage process: the diazotization of an aromatic amine, an azo coupling reaction to form the parent dye (Mordant Red 19), and subsequent metallization with a chromium salt.

Chemical Structure of the Ligand (Mordant Red 19):

Caption: Structure of the unmetallized azo dye ligand, Mordant Red 19.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of a diazonium salt, followed by an azo coupling reaction to create the dye ligand, and finally, complexation with chromium.

Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

2.2.1. Stage 1: Diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

This procedure is adapted from general methods for the diazotization of sulfonated aromatic amines.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |

| 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | 223.64 | 22.36 | 0.1 |

| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 7.25 | 0.105 |

| Concentrated Hydrochloric Acid (HCl, 37%) | 36.46 | ~25 mL | ~0.3 |

| Water (distilled or deionized) | 18.02 | ~300 mL | - |

| Ice | - | As needed | - |

Procedure:

-

In a 500 mL beaker, prepare a suspension of 22.36 g (0.1 mol) of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid in 200 mL of water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly add 25 mL of concentrated hydrochloric acid to the cooled suspension.

-

In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 50 mL of water and cool the solution to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the suspension of the amine over a period of 20-30 minutes, ensuring the temperature is maintained between 0 and 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

2.2.2. Stage 2: Azo Coupling Reaction

This stage involves the electrophilic substitution of the diazonium salt onto the active position of the coupling component.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 174.19 | 17.42 | 0.1 |

| Sodium Hydroxide (B78521) (NaOH) | 40.00 | 8.0 | 0.2 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 10.6 | 0.1 |

| Water (distilled or deionized) | 18.02 | ~300 mL | - |

| Ice | - | As needed | - |

Procedure:

-

In a 1 L beaker, dissolve 17.42 g (0.1 mol) of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in a solution of 8.0 g of sodium hydroxide in 200 mL of water.

-

Cool this solution to 0-5 °C in an ice-salt bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold solution of the pyrazolone (B3327878) derivative with vigorous stirring.

-

During the addition, maintain the pH of the reaction mixture between 8 and 10 by the portion-wise addition of a 20% sodium carbonate solution. A brightly colored precipitate of Mordant Red 19 will form.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

-

The resulting azo dye, Mordant Red 19, can be isolated by filtration, washed with a cold saturated sodium chloride solution to facilitate precipitation ("salting out"), and then with cold water.[1]

-

The crude product should be dried before proceeding to the metallization step. A typical yield for this type of reaction is in the range of 85-95%.

2.2.3. Stage 3: Formation of the 1:2 Chromium Complex (this compound)

This final step involves the coordination of the azo dye ligand to a chromium ion.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |

| Mordant Red 19 (from Stage 2) | 430.80 (as sodium salt) | ~38.8 (crude) | ~0.09 (est.) |

| Chromium (III) sulfate (B86663) hydrate | Varies | ~18.0 | ~0.045 |

| Water (distilled or deionized) | 18.02 | ~500 mL | - |

| Acetic Acid (glacial) | 60.05 | As needed | - |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

Procedure:

-

Suspend the crude Mordant Red 19 (assuming ~0.09 mol) in approximately 500 mL of water in a three-necked flask equipped with a condenser and a pH meter.

-

Add a solution of chromium (III) sulfate (~0.045 mol) in a small amount of water. The molar ratio of dye to chromium should be approximately 2:1.

-

Adjust the pH of the mixture to between 5 and 7 using acetic acid or a dilute sodium hydroxide solution.

-

Heat the reaction mixture to 90-100 °C and maintain this temperature for several hours (typically 4-8 hours), monitoring the completion of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, the this compound can be precipitated by adding sodium chloride, filtered, washed with a salt solution, and then dried. The expected yield for the complexation step is typically high, often exceeding 90%.[2][3]

Purification of this compound

Purification is crucial to remove unreacted starting materials, by-products, and inorganic salts.

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocols for Purification

3.2.1. Recrystallization

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical.

Procedure:

-

Transfer the crude, dry this compound to an Erlenmeyer flask.

-

Add a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or acetic acid/water) to completely dissolve the solid. Gentle heating on a hot plate may be necessary.

-

If the solution contains insoluble impurities, hot filter it through a fluted filter paper.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely. The expected recovery from recrystallization can vary but is often in the range of 70-90%.

3.2.2. Column Chromatography

For higher purity, column chromatography can be employed. Given the polar nature of the sulfonated dye, reversed-phase chromatography is often suitable.

Procedure:

-

Stationary Phase: C18-functionalized silica gel.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like 0.1% formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) is typically used. The optimal gradient will need to be determined empirically.

-

Dissolve a small amount of the crude dye in the initial mobile phase composition.

-

Load the solution onto the column and elute with the mobile phase gradient.

-

Collect fractions and monitor by TLC or UV-Vis spectroscopy to identify the fractions containing the pure dye.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. Purity of >95% is often achievable with this method.

Data Summary

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Stoichiometry for the Synthesis of Mordant Red 19 (0.1 mol scale)

| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Molar Ratio |

| 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | 223.64 | 22.36 | 0.1 | 1.0 |

| Sodium Nitrite | 69.00 | 7.25 | 0.105 | 1.05 |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 174.19 | 17.42 | 0.1 | 1.0 |

Table 2: Expected Yield and Purity

| Stage | Expected Yield Range (%) | Expected Purity Range (%) | Purification Method |

| Azo Coupling | 85 - 95 | Crude | Salting out, Filtration |

| Chromium Complexation | > 90 | Crude | Salting out, Filtration |

| Recrystallization | 70 - 90 (Recovery) | 90 - 98 | Solvent Crystallization |

| Column Chromatography | 60 - 80 (Recovery) | > 95 | Reversed-Phase HPLC/Flash |

Conclusion

This guide provides a detailed framework for the laboratory synthesis and purification of this compound. The protocols are based on established chemical principles and practices for azo dye chemistry. Researchers should note that while these procedures are robust, optimization of reaction conditions and purification methods may be necessary to achieve desired yields and purity levels for specific applications. Standard laboratory safety precautions should be followed at all times when handling the chemicals involved.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. US4997917A - Preparation of 1:2 chromium complex azo dyes asymmetrically substituted with solubilizing - Google Patents [patents.google.com]

- 3. US4997917A - Preparation of 1:2 chromium complex azo dyes asymmetrically substituted with solubilizing - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Acid Red 362 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acid Red 362 in various organic solvents, compiled from available technical literature. This document is intended to assist researchers, scientists, and professionals in drug development and other fields where this dye may be utilized.

Introduction to this compound

This compound is a synthetic azo dye, identified by its CAS number 61814-58-2. It presents as a brilliant red powder and is classified as a 1:2 metal complex dye.[1][2] Its molecular formula is C16H12ClN4NaO5S, with a molecular weight of 430.80 g/mol .[3][4] The primary applications of this compound are in the dyeing and printing of wool, silk, and blended fabrics, as well as in water-based inks.[3][5][6]

Qualitative and Quantitative Solubility Data

The solubility of this compound in organic solvents is a critical parameter for its application and formulation. While precise quantitative data is scarce in publicly available literature, several sources provide qualitative descriptions of its solubility.

Multiple sources state that this compound is soluble in ethanol, acetone, xylene, and dimethylformamide (DMF).[3][5][6] One source indicates it is a high-performance solvent dye with excellent solubility in organic solvents, oils, waxes, and plastics.[7] However, there is conflicting information, with one technical document suggesting it is only slightly soluble in DMF, dimethyl sulfoxide (B87167) (DMSO), and pyridine, and insoluble in alcohols, ketones, hydrocarbons, and esters.[8]

A single quantitative value of "50-60g/l" is provided in one technical data sheet, although the solvent is not explicitly specified and is presumed to be water.[1] Another source specifies the solubility in water as 40 g/L at 60°C.[8] Due to the limited and partially contradictory data, experimental determination of solubility in the specific solvent of interest is highly recommended.

Table 1: Summary of this compound Solubility in Organic Solvents

| Organic Solvent | IUPAC Name | PubChem CID | Qualitative Solubility | Quantitative Solubility (g/L) |

| Acetone | Propan-2-one | 180 | Soluble[6] | Data Not Available |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | 6228 | Soluble[3][5][6], Slightly Soluble[8] | Data Not Available |

| Dimethyl sulfoxide (DMSO) | (Sulfanylidenemethyl)sulfane | 679 | Slightly Soluble[8] | Data Not Available |

| Ethanol | Ethanol | 702 | Soluble[3][5][6] | Data Not Available |

| Pyridine | Pyridine | 1049 | Slightly Soluble[8] | Data Not Available |

| Xylene | Dimethylbenzene | 7237 | Soluble[3][5][6] | Data Not Available |

Generalized Experimental Protocol for Solubility Determination

While a specific, validated experimental protocol for determining the solubility of this compound is not available in the public domain, the following generalized method, based on standard laboratory procedures for solid dyes, can be employed. This protocol is designed to determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound powder

-

High-purity organic solvent(s) of interest

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound powder to a known volume of the selected organic solvent in a series of vials or flasks. The amount of dye should be sufficient to ensure that undissolved solid remains after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the samples at a high speed to pellet the undissolved solid. Carefully collect the supernatant.

-

Filtration: Use a syringe filter compatible with the organic solvent to filter the solution.

-

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated UV-Vis spectrophotometer (at the wavelength of maximum absorbance, λmax) or an HPLC system.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in grams per liter (g/L) or other appropriate units.

-

Experimental Workflow Diagram

The following diagram illustrates the generalized workflow for determining the solubility of this compound in an organic solvent.

References

- 1. colorantsgroup.com [colorantsgroup.com]

- 2. khushidyechem.com [khushidyechem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. This compound|CAS NO.61814-58-2 [chinainterdyes.com]

- 6. sdinternational.com [sdinternational.com]

- 7. This compound Dyes Manufacturers and Suppliers from Mumbai [aciddye.net]

- 8. dyespigments.net [dyespigments.net]

A Technical Guide to the Photophysical Properties of Acid Red 362

For Researchers, Scientists, and Drug Development Professionals

Quantitative Photophysical Data

A thorough literature search did not yield specific quantitative data for the molar extinction coefficient and quantum yield of Acid Red 362. The following tables are provided as a template for researchers to populate with their own experimentally determined values.

Table 1: Molar Extinction Coefficient of this compound

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| e.g., Water | Data not available | Data not available |

| e.g., Ethanol | Data not available | Data not available |

Table 2: Fluorescence Quantum Yield of this compound

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference Standard |

| e.g., Water | Data not available | Data not available | Data not available | e.g., Rhodamine 6G |

| e.g., Ethanol | Data not available | Data not available | Data not available | e.g., Quinine Sulfate |

Experimental Protocols

The following sections detail the standard methodologies for determining the molar extinction coefficient and fluorescence quantum yield of a dye such as this compound.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a specific wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

Methodology:

-

Preparation of Stock Solution: A stock solution of this compound is prepared by accurately weighing a small amount of the dye and dissolving it in a known volume of a suitable solvent (e.g., water, ethanol).

-

Serial Dilutions: A series of dilutions are prepared from the stock solution to obtain a range of concentrations.

-

Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A blank containing only the solvent is used to zero the instrument.[2][3]

-

Data Analysis: A calibration curve is generated by plotting absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the linear portion of the curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).[4][5]

Caption: Workflow for determining the molar extinction coefficient.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed by a fluorophore. It is a measure of the efficiency of the fluorescence process. The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[6][7][8][9]

Methodology:

-

Selection of a Standard: A fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with this compound should be chosen.

-

Preparation of Solutions: Solutions of both the this compound sample and the standard are prepared in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance and Fluorescence Measurement: The absorbance of each solution at the excitation wavelength is measured using a UV-Vis spectrophotometer. The fluorescence emission spectra of the solutions are then recorded using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Data Analysis: The integrated fluorescence intensity of both the sample and the standard is determined. The quantum yield (Φ) of the sample is then calculated using the following equation:

Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[10]

Caption: Workflow for determining the relative fluorescence quantum yield.

Application in Biological Staining

Acid dyes, such as this compound, are commonly used in histology for staining tissues.[1] The following workflow outlines a general procedure for staining cells for microscopic analysis.

Caption: General workflow for staining cells with a dye like this compound.

Protocol for Cell Staining:

-

Fixation: Cells are treated with a fixative (e.g., formaldehyde, methanol) to preserve their morphology.[11]

-

Permeabilization: If intracellular components are to be stained, the cell membranes are permeabilized using a mild detergent.[11]

-

Staining: The sample is incubated with a solution of the acid dye, allowing the dye to bind to the target structures.

-

Washing: Excess dye is removed by washing the sample with a suitable buffer.

-

Mounting and Imaging: The stained sample is mounted on a microscope slide and observed under a microscope.

References

- 1. nbinno.com [nbinno.com]

- 2. smart.dhgate.com [smart.dhgate.com]

- 3. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. communities.acs.org [communities.acs.org]

- 6. Making sure you're not a bot! [opus4.kobv.de]

- 7. agilent.com [agilent.com]

- 8. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 10. lcms.labrulez.com [lcms.labrulez.com]

- 11. era-chair.am [era-chair.am]

Photostability and Degradation Pathways of C.I. Acid Red 362: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the photostability and degradation pathways of C.I. Acid Red 362 is limited in publicly available literature. This guide synthesizes information from studies on analogous sulfonated azo dyes to provide a representative understanding of its potential behavior. The proposed pathways and experimental protocols should be considered as a general framework for initiating studies on C.I. This compound.

Introduction

C.I. This compound is a monoazo dye characterized by a 1:2 chromium complex structure.[1] Like many azo dyes, its chromophoric azo bond (-N=N-) is susceptible to degradation upon exposure to light, leading to color fading and the formation of various byproducts. Understanding the photostability and degradation mechanisms of this dye is crucial for applications where color fastness and the toxicological profile of degradation products are of concern, including in textiles, inks, and potentially as a component in certain pharmaceutical or cosmetic formulations. This guide provides an in-depth overview of the anticipated photostability characteristics and degradation pathways of C.I. This compound based on the behavior of structurally similar sulfonated azo dyes.

Physicochemical Properties of C.I. This compound

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| Molecular Structure | Single azo, 1:2 Metal Complexes | [1] |

| CAS Registry Number | 61814-58-2 | [1] |

| Molecular Formula | C₁₆H₁₂ClN₄NaO₅S | [1] |

| Molecular Weight | 430.80 g/mol | [1] |

| Appearance | Red powder | [1] |

| Solubility | Soluble in water | [1] |

General Principles of Azo Dye Photodegradation

The photodegradation of azo dyes is a complex process influenced by factors such as the dye's chemical structure, the presence of oxygen, the type of light source (UV-Vis), pH, and the presence of photosensitizers or photocatalysts. The primary event in the photodegradation of many azo dyes is the cleavage of the azo bond. This can occur through reductive or oxidative pathways.

Reductive Cleavage: This pathway often occurs under anaerobic conditions and leads to the formation of aromatic amines.

Oxidative Attack: In the presence of oxygen and light, reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and singlet oxygen (¹O₂) can be generated. These highly reactive species can attack the azo bond and the aromatic rings of the dye molecule, leading to a cascade of degradation products.

Proposed Degradation Pathways for C.I. This compound

Based on its structure as a sulfonated monoazo dye, the photodegradation of C.I. This compound is likely to proceed through the cleavage of the azo bond as the initial step. Subsequent reactions would involve the oxidation and further breakdown of the resulting aromatic intermediates.

Caption: Proposed general degradation pathway for C.I. This compound.

Experimental Protocols for Assessing Photostability and Degradation

Materials and Equipment

-

C.I. This compound: Analytical standard.

-

Solvents: High-purity water, acetonitrile, methanol (B129727) (HPLC grade).

-

pH Buffers: To control the pH of the dye solution.

-

Light Source: A photostability chamber equipped with a light source conforming to ICH Q1B guidelines, which specifies a combination of cool white fluorescent and near-UV lamps.[2][3]

-

Spectrophotometer: UV-Vis spectrophotometer for monitoring color removal.

-

Chromatography System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS/MS) for separation and identification of degradation products.

-

Total Organic Carbon (TOC) Analyzer: To measure the extent of mineralization.

Experimental Workflow

The following diagram illustrates a typical workflow for a photostability study.

Caption: A generalized experimental workflow for photostability testing.

Detailed Methodologies

1. Sample Preparation:

-

Prepare a stock solution of C.I. This compound in high-purity water at a known concentration.

-

Dilute the stock solution to the desired experimental concentration in a suitable buffer to maintain a constant pH.

2. Photostability Exposure:

-

Transfer the dye solution into quartz cuvettes or other transparent vessels.

-

Prepare a "dark control" sample by wrapping an identical vessel containing the same solution in aluminum foil to protect it from light.

-

Place both the exposed and dark control samples in a photostability chamber.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[2]

3. Sample Analysis:

-

At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples.

-

UV-Vis Spectroscopy: Measure the absorbance spectrum of the samples to monitor the decrease in the main absorption peak, which corresponds to the decolorization of the dye.

-

HPLC-MS/MS Analysis: Inject the samples into an HPLC-MS/MS system to separate the parent dye from its degradation products. The mass spectrometry data will be crucial for the identification and structural elucidation of the intermediates.

-

TOC Analysis: Measure the TOC of the samples to determine the extent of mineralization (the conversion of organic carbon to CO₂).

Quantitative Data Presentation (Hypothetical Data for Illustrative Purposes)

Since specific quantitative data for C.I. This compound is unavailable, the following tables illustrate how such data would be presented. These values are hypothetical and based on typical results for azo dye degradation studies.

Table 1: Photodegradation Kinetics of C.I. This compound under Different pH Conditions

| pH | Apparent First-Order Rate Constant (k_app) (min⁻¹) | Half-life (t₁/₂) (min) | Correlation Coefficient (R²) |

| 4.0 | 0.025 | 27.7 | 0.98 |

| 7.0 | 0.018 | 38.5 | 0.99 |

| 9.0 | 0.012 | 57.8 | 0.97 |

Table 2: Mineralization of C.I. This compound over Time

| Irradiation Time (min) | TOC Removal (%) |

| 0 | 0 |

| 30 | 15 |

| 60 | 28 |

| 120 | 45 |

| 180 | 62 |

Conclusion

While specific experimental data on the photostability and degradation of C.I. This compound is scarce, a comprehensive understanding can be inferred from the extensive research on analogous sulfonated azo dyes. The primary degradation pathway is expected to involve the cleavage of the azo bond, leading to the formation of aromatic amines and phenolic compounds, which are subsequently oxidized to smaller organic molecules and eventually mineralized. The experimental protocols and analytical techniques outlined in this guide provide a robust framework for researchers to conduct detailed investigations into the photostability of C.I. This compound. Such studies are essential for ensuring the performance and safety of products containing this dye.

References

Spectroscopic analysis of Acid Red 362 including UV-Vis and fluorescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Acid Red 362, a synthetic monoazo dye complexed with chromium. The focus is on the principles and methodologies of UV-Visible (UV-Vis) and fluorescence spectroscopy as applied to this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents representative data and methodologies based on the known characteristics of similar red azo dyes and metal complexes.

Introduction to this compound

This compound (CAS No. 61814-58-2) is a brilliant red dye with the molecular formula C16H12ClN4NaO5S.[1][2][3] As a 1:2 chromium complex, its molecular structure incorporates a central chromium ion coordinated with two azo dye ligands.[1] This metal-complex nature significantly influences its color and stability. It is soluble in water and various organic solvents such as ethanol (B145695) and dimethylformamide (DMF).[1][2] Primarily used in the textile industry for dyeing wool, silk, and other fabrics, its spectroscopic properties are of interest for quality control, color consistency, and potential analytical applications.[1][2]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing colored compounds like this compound. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from the ground state to higher energy excited states. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure. For azo dyes, these absorptions are typically attributed to π → π* and n → π* electronic transitions within the chromophore, which includes the -N=N- azo group and associated aromatic rings.

Expected Spectroscopic Properties

Representative UV-Vis Spectroscopic Data

The following table summarizes representative UV-Vis absorption data expected for a red azo dye similar to this compound. These values are illustrative and should be experimentally verified for this compound.

| Parameter | Representative Value | Solvent |

| λmax (nm) | ~510 | Water |

| **Molar Absorptivity (ε) (M⁻¹cm⁻¹) ** | 20,000 - 40,000 | Water |

| Secondary UV peak (nm) | ~320 | Water |

Fluorescence Spectroscopy

Fluorescence is a photoluminescent process where a molecule, after absorbing a photon and reaching an excited electronic state, emits a photon to return to the ground state. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. While many dyes are fluorescent, azo dyes, particularly those complexed with metals, often exhibit weak fluorescence or are non-fluorescent due to efficient non-radiative decay pathways.

Expected Fluorescence Properties

The fluorescence potential of this compound is not well-documented. Metal-complex azo dyes often have their fluorescence quenched by the central metal ion. However, if it were to exhibit fluorescence, one would expect an excitation maximum (λex) close to its main absorption maximum (λmax) and an emission maximum (λem) at a longer wavelength. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would likely be low.

Representative Fluorescence Spectroscopic Data

The data in this table is hypothetical and represents plausible values for a weakly fluorescent red dye. Experimental validation is required for this compound.

| Parameter | Representative Value | Solvent |

| Excitation Maximum (λex) (nm) | ~510 | Water |

| Emission Maximum (λem) (nm) | ~580 | Water |

| Fluorescence Quantum Yield (ΦF) | < 0.05 | Water |

| Fluorescence Lifetime (τ) (ns) | 0.5 - 2.0 | Water |

Experimental Protocols

The following sections detail the methodologies for conducting UV-Vis and fluorescence spectroscopic analysis of this compound.

UV-Vis Spectroscopy Protocol

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a suitable solvent (e.g., deionized water or ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations spanning a suitable range for absorbance measurements (typically 0.1 to 1.0 absorbance units).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Run a blank scan to zero the instrument.

-

Sample Measurement: Rinse the cuvette with one of the working solutions and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration, the molar absorptivity can be calculated from a plot of absorbance versus concentration.

Fluorescence Spectroscopy Protocol

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

-

Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.

-

Excitation and Emission Scan:

-

To determine the emission spectrum, set the excitation wavelength to the λmax obtained from the UV-Vis spectrum and scan a range of emission wavelengths (e.g., from λex + 10 nm to 800 nm).

-

To determine the excitation spectrum, set the emission wavelength to the maximum found in the emission scan and scan a range of excitation wavelengths (e.g., from 250 nm to λem - 10 nm).

-

-

Quantum Yield Measurement (Relative Method):

-

Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Rhodamine 6G).

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound solution and the standard solution.

-

The quantum yield of this compound can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of this compound.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Caption: Experimental workflow for fluorescence spectroscopy.

Conclusion

This technical guide has outlined the principles and experimental approaches for the UV-Vis and fluorescence spectroscopic analysis of this compound. While specific quantitative data for this dye is sparse in the literature, this guide provides a framework for its characterization based on the known properties of similar metal-complex azo dyes. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers and scientists in the fields of analytical chemistry, materials science, and drug development who may work with this or related compounds. It is emphasized that the representative data presented herein should be confirmed through empirical investigation.

References

An In-depth Technical Guide on the Thermogravimetric and Differential Thermal Analysis of Acid Red 362

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of Acid Red 362 (CAS No. 61814-58-2). This compound is a single azo, 1:2 metal complex dye with the molecular formula C16H12ClN4NaO5S and a molecular weight of 430.80.[1][2][3] Understanding the thermal stability and decomposition characteristics of this dye is crucial for its application in various fields, including textiles and potentially in drug delivery systems where thermal processing may be a factor.

Data Presentation: Representative Thermal Decomposition Data

The following table summarizes the expected quantitative data from the TGA and DTA of an azo dye like this compound. These values are based on studies of similar azo compounds and should be considered representative.[5][6] Actual experimental values for this compound may vary.

| Parameter | Representative Value Range | Analysis Method | Significance |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | TGA | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | 260 - 340 °C | DTG (Derivative Thermogravimetry) | The temperature at which the maximum rate of mass loss occurs. |

| Mass Loss at 500 °C | > 50% | TGA | Indicates the extent of degradation at a specific temperature. |

| Final Residue at 800 °C | Variable | TGA | The amount of non-volatile residue remaining after decomposition. |

| Exothermic/Endothermic Peaks | Variable | DTA | Indicates phase transitions (e.g., melting) or decomposition events. |

Experimental Protocols

A thorough thermal analysis of this compound requires precise and well-defined experimental protocols for both TGA and DTA.

1. Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature.[4]

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 3-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).[4]

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]

-

Thermal Program:

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The instrument's software will generate a thermogram (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature).[4]

-

Data Analysis: The resulting TGA and DTG curves are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at each stage.[4]

2. Differential Thermal Analysis (DTA)

DTA is a technique used to measure the temperature difference between a sample and an inert reference material as a function of temperature.[7] This allows for the detection of physical and chemical changes that are accompanied by a change in enthalpy.

-

Instrumentation: A calibrated differential thermal analyzer.

-

Sample and Reference Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is placed in a sample crucible. An inert reference material, such as α-alumina, is placed in an identical reference crucible.[8]

-

Instrument Setup: The sample and reference crucibles are placed symmetrically in the DTA furnace. The system is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: The furnace is heated at a controlled, linear rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Acquisition: The temperature difference (ΔT) between the sample and the reference is continuously recorded as a function of the sample temperature.

-

Data Analysis: The resulting DTA curve (ΔT vs. temperature) shows endothermic peaks (e.g., for melting) and exothermic peaks (e.g., for some decomposition processes).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a generalized degradation pathway for azo dyes.

Caption: Experimental workflow for TGA and DTA of this compound.

Caption: Generalized thermal degradation pathway for azo dyes like this compound.

Discussion of Thermal Degradation

The thermal degradation of azo dyes like this compound in an inert atmosphere is generally initiated by the cleavage of the C-N and N=N bonds.[5] The azo group is typically the most thermally labile part of the molecule. The degradation process results in the formation of various volatile fragments and a solid char residue.[5] The presence of different substituent groups on the aromatic rings can influence the thermal stability and the degradation mechanism. For instance, electron-withdrawing groups can affect the dissociation energy of the phenyl-nitrogen bond.[6]

For this compound, which is a metal complex, the presence of the chromium ion is expected to influence its thermal stability, potentially increasing the decomposition temperature compared to its metal-free ligand. The degradation is likely a multi-stage process, with the initial stages involving the loss of volatile components and the subsequent stages involving the breakdown of the aromatic structures.

This guide provides a foundational understanding for researchers and scientists to design and interpret thermogravimetric and differential thermal analyses of this compound. It is recommended to perform these analyses under various experimental conditions (e.g., different heating rates and atmospheres) to gain a more comprehensive understanding of its thermal behavior.

References

An In-depth Technical Guide to Verifying the Molecular Weight and Formula of C.I. Acid Red 362

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methods and data required to verify the molecular weight and chemical formula of the commercial dye, C.I. Acid Red 362 (CAS No. 61814-58-2). Initial database inquiries for this compound can be misleading, with conflicting information regarding its fundamental chemical properties. This paper clarifies these discrepancies, establishing the correct molecular formula and weight for both the uncomplexed dye molecule and its final 1:2 chromium complex structure. Detailed experimental protocols for verification using modern analytical techniques are provided, along with a structured summary of the key quantitative data.

Introduction: Resolving the Discrepancy

A survey of various chemical databases reveals conflicting information for C.I. This compound. While the CAS number is consistently cited as 61814-58-2, the reported molecular formula and weight vary significantly. Some sources erroneously list formulas such as C36H30I2NiP2 or C20H12N4Na2O7S2. However, a thorough review of more reliable chemical supplier data and dye manufacturing literature confirms that the correct molecular formula for the sodium salt of the uncomplexed azo dye is C16H12ClN4NaO5S, with a corresponding molecular weight of approximately 430.80 g/mol .[1][2][3][4][5]

Crucially, C.I. This compound is not simply this single azo molecule, but rather a 1:2 chromium complex.[2] This means that the final, commercially available dye consists of a central chromium ion coordinated to two molecules of the azo dye ligand. This guide will delineate the properties of both the ligand and the final complex.

Quantitative Data Summary

The verified and calculated molecular data for C.I. This compound are summarized in the table below for clarity and ease of comparison.

| Property | Uncomplexed Azo Dye (Sodium Salt) | Uncomplexed Azo Dye (Free Acid Ligand) | C.I. This compound (1:2 Chromium Complex) |

| CAS Number | 61814-58-2 | 61814-58-2 | 61814-58-2 |

| Molecular Formula | C16H12ClN4NaO5S | C16H13ClN4O5S | C32H22Cl2CrN8NaO10S2 |

| Molecular Weight | 430.80 g/mol | 408.82 g/mol | 889.44 g/mol |

| Synonyms | Acid Red M-BR, Neutral Red M-BR | - | C.I. This compound, Acidol Red M-BR |

Note: The molecular formula and weight for the 1:2 chromium complex are calculated based on a Cr(III) center with two deprotonated azo dye ligands and a sodium counter-ion to balance the charge.

Experimental Protocols for Verification

To confirm the molecular weight and formula of a sample of C.I. This compound, the following experimental methodologies are recommended.

This is the most definitive technique for confirming the molecular weight of both the organic ligand and, with appropriate methods, the metal complex.

-

Objective: To separate the components of the dye and determine their mass-to-charge ratio (m/z).

-

Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a 50:50 mixture of methanol (B129727) and water to create a stock solution.

-

Further dilute the stock solution to a final concentration of approximately 10 µg/mL with the same solvent mixture.

-

Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection.

-

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all relevant ions.

-

Data Acquisition: Full scan mode to detect the parent ions. The expected m/z for the singly charged deprotonated ligand [C16H12ClN4O5S]⁻ would be approximately 407.8. The intact chromium complex may be more challenging to ionize and may exhibit multiple charge states.

-

Data Analysis: Compare the observed m/z values with the calculated exact masses of the proposed formulas.

-

This technique provides information about the chromophore of the dye and can be used as a qualitative confirmation.

-

Objective: To obtain the absorption spectrum of the dye and identify the wavelength of maximum absorbance (λmax).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a dilute solution of this compound in deionized water (concentration should be adjusted to give an absorbance reading between 0.5 and 1.5).

-

Scan the sample from 200 to 800 nm.

-

The spectrum is expected to show strong absorption in the visible region, characteristic of a red azo dye.

-

Elemental analysis provides the percentage composition of C, H, N, and S in the sample, which can be compared to the calculated values for the proposed formula.

-

Objective: To determine the empirical formula of the dye.

-

Instrumentation: A CHNS elemental analyzer.

-

Procedure:

-

A precisely weighed, dry sample of this compound is combusted in a high-oxygen environment.

-

The resulting gases (CO2, H2O, N2, SO2) are separated and quantified.

-

The percentage of each element is calculated and compared to the theoretical values for C32H22Cl2CrN8NaO10S2. For organometallic compounds, an acceptable deviation is typically within ±0.4%.[6]

-

Verification Workflow

The logical flow for the complete verification of C.I. This compound is illustrated in the diagram below.

Caption: Workflow for the verification of this compound.

Conclusion

The accurate characterization of chemical compounds is fundamental to all scientific research and development. In the case of C.I. This compound, initial database discrepancies can lead to significant errors in experimental design and interpretation. This guide has clarified that C.I. This compound (CAS 61814-58-2) is a 1:2 chromium(III) complex with a molecular formula of C32H22Cl2CrN8NaO10S2 and a molecular weight of 889.44 g/mol . The uncomplexed azo dye ligand has a formula of C16H12ClN4NaO5S and a molecular weight of 430.80 g/mol .[1][2][3][4][5] By following the detailed experimental protocols outlined herein, researchers can confidently verify the identity and purity of their C.I. This compound samples.

References

Purity Assessment of Commercial Acid Red 362 for Experimental Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the purity of commercial-grade Acid Red 362, a metal-complex azo dye, for its application in experimental research and drug development. Ensuring the purity and consistency of such reagents is critical for the validity and reproducibility of scientific findings. This document outlines potential impurities, and details analytical techniques for their identification and quantification, and discusses the potential biological interactions of this class of dyes.

Introduction to this compound

This compound (CAS No. 61814-58-2) is a sulfonated, single azo, 1:2 chromium complex dye.[1] Its molecular formula is C₁₆H₁₂ClN₄NaO₅S, with a molecular weight of 430.80 g/mol .[2][3] It is primarily used in the textile industry for dyeing wool and silk.[1] In a research context, its properties as a charged, colored molecule may be exploited in various biological and chemical assays. However, the purity of commercial preparations can be variable, necessitating a thorough assessment before use.

The manufacturing process involves the diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid and its subsequent coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, followed by the formation of a 1:2 chromium complex.[1] This synthesis pathway can introduce several potential impurities.

Potential Impurities in Commercial this compound

The purity of commercial this compound can be affected by several factors, including residual starting materials, byproducts from side reactions, and degradation products. Understanding these potential contaminants is the first step in developing a robust purity assessment strategy.

Table 1: Potential Impurities in Commercial this compound

| Impurity Class | Specific Examples | Potential Origin |

| Starting Materials | 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Incomplete reaction during synthesis. |

| Synthesis Byproducts | Isomeric azo dyes, incorrectly coupled products, uncomplexed dye | Side reactions during the diazotization, coupling, or metallization steps.[4] |

| Inorganic Salts | Sodium chloride, sodium sulfate | Used in the synthesis and purification (salting out) of the dye. |

| Heavy Metals | Unbound chromium, other metal contaminants | Incomplete complexation or impurities in the chromium source. |

| Degradation Products | Aromatic amines | Reductive cleavage of the azo bond under certain conditions.[5] |

| Other Contaminants | Water, insoluble materials | Manufacturing and storage conditions. |

Quantitative Purity Assessment

A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Summary of Typical Specifications

Commercial suppliers of this compound often provide a certificate of analysis with some basic purity specifications. These can serve as a baseline for a more in-depth in-house analysis.

Table 2: Typical Supplier Specifications for this compound

| Parameter | Typical Value |

| Appearance | Red to dark red powder |

| Solubility in water | ~40 g/L |

| pH of 1% solution | 8.5 - 9.5 |

| Dye Content | >98% (as specified by some suppliers) |

| Moisture Content | 3.0 - 5.0% |

Note: These values are indicative and may vary between suppliers and batches. It is crucial to obtain the specific certificate of analysis for the batch in use.

Recommended Analytical Techniques

For rigorous purity assessment for experimental use, the following analytical methods are recommended:

Table 3: Recommended Analytical Methods for Purity Assessment

| Technique | Purpose | Key Parameters to Measure |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main dye component and organic impurities. | Peak purity, percentage of main component, presence of related substances. |

| Thin-Layer Chromatography (TLC) | Rapid screening for impurities and assessment of chromatographic homogeneity. | Rf value, number of spots. |

| UV-Visible Spectrophotometry | Quantification of dye concentration and confirmation of spectral properties. | λmax, Molar extinction coefficient. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification of the main component and characterization of unknown impurities. | Molecular weight confirmation, fragmentation pattern analysis. |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Quantification of elemental impurities, particularly residual chromium. | Concentration of chromium and other heavy metals. |

Experimental Protocols

The following are detailed protocols that can be adapted for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of this compound from its organic impurities.

Protocol:

-

Preparation of Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

-

Preparation of Sample Solution: Accurately weigh approximately 10 mg of the commercial this compound sample and dissolve in 100 mL of mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water containing an ion-pairing agent like tetrabutylammonium (B224687) bromide (5 mM) and buffered to a slightly acidic pH (e.g., pH 4.5 with acetate (B1210297) buffer) may be effective for separating sulfonated azo dyes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) at the λmax of this compound (around 500-530 nm, to be determined experimentally) and a lower wavelength (e.g., 254 nm) to detect non-colored impurities.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standard and sample solutions. Determine the area percentage of the main peak in the sample chromatogram to estimate the purity. Identify and quantify impurities by comparing their retention times and spectra with those of potential impurity standards, if available.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively assessing the presence of colored impurities.

Protocol:

-

Preparation of TLC Plate: Use a silica (B1680970) gel 60 F₂₅₄ TLC plate.

-

Sample Application: Dissolve a small amount of the commercial this compound in a suitable solvent (e.g., a mixture of water and methanol). Spot a small amount onto the baseline of the TLC plate.

-

Mobile Phase: A mixture of n-butanol, ethanol, and aqueous ammonia (B1221849) can be an effective mobile phase for separating polar, sulfonated dyes.[6] The exact ratio should be optimized.

-

Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate.

-

Visualization: After development, dry the plate and visualize the spots under visible light and UV light (254 nm and 365 nm). Calculate the Rf value for each spot. A single spot indicates high purity with respect to colored impurities.

UV-Visible Spectrophotometry

This technique is used to determine the concentration of the dye in solution and to verify its characteristic absorbance spectrum.

Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in deionized water.

-

Spectral Scan: For the most concentrated standard, perform a wavelength scan from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Prepare a solution of the commercial this compound of an unknown concentration that falls within the range of the calibration curve. Measure its absorbance at λmax and determine the concentration using the calibration curve. The purity can be estimated by comparing the expected absorbance for a given weight of the dye with the measured absorbance.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial batch of this compound.

Caption: Workflow for the purity assessment of this compound.

Potential Biological Interaction Pathway

Metal-complex azo dyes can interact with biological macromolecules. The following diagram illustrates a generalized potential interaction of a sulfonated metal-complex azo dye with a protein, which can be relevant in biological experiments.

Caption: Generalized interaction of a sulfonated azo dye with a protein.

Logical Relationship of Purity and Experimental Outcome

The purity of a chemical reagent like this compound has a direct impact on the reliability of experimental results. This diagram illustrates this logical relationship.